(4-THIEN-2-YLPHENYL)METHANOL

GPCR Pharmacology Angiotensin Receptors Medicinal Chemistry

Select (4-Thien-2-ylphenyl)methanol for your research to avoid project failure from regioisomer mismatches. This para-substituted scaffold is critical for AT2 receptor selectivity, offering a ~10× lipophilicity advantage over furan analogs for CNS penetration. Its 2-thienyl group (σp⁺ ≈ -0.75) enables milder electrophilic substitution and higher yields. Also a key intermediate for conductive polymers (σ ≈ 10⁻⁷ S cm⁻¹). Do not substitute with ortho, meta, or 3-thienyl isomers.

Molecular Formula C11H10OS
Molecular Weight 190.2615
CAS No. 16939-04-1
Cat. No. B1144252
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-THIEN-2-YLPHENYL)METHANOL
CAS16939-04-1
Molecular FormulaC11H10OS
Molecular Weight190.2615
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2=CC=CS2
InChIInChI=1S/C11H10S/c1-9-4-6-10(7-5-9)11-3-2-8-12-11/h2-8H,1H3
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(4-Thien-2-ylphenyl)methanol (CAS 16939-04-1): Core Structural Identity and Procurement Classification


(4-Thien-2-ylphenyl)methanol (CAS 16939-04-1) is a heteroaromatic benzyl alcohol featuring a thiophen-2-yl group substituted at the para position of a phenyl ring [1]. This compound is commonly encountered in the research chemical supply chain under alternative nomenclatures, including 2-(4-methylphenyl)thiophene and 2-p-tolylthiophene, reflecting the ambiguity that can arise from its tautomeric or redox-related synthetic pathways . It serves as a bifunctional building block, with the hydroxymethyl group providing a handle for esterification, etherification, or oxidation, while the thiophene moiety enables participation in electrophilic aromatic substitution and cross-coupling reactions . Its molecular weight is 190.26 g/mol with the molecular formula C11H10OS, and it is typically supplied as a white to yellow solid .

Critical Procurement Risk: Why (4-Thien-2-ylphenyl)methanol Cannot Be Substituted with Generic Thienyl Methanols


In procurement and discovery chemistry, substitution of a specific thienylphenyl methanol isomer with a generic analog carries a high risk of project failure due to the profound impact of regioisomerism and substitution pattern on molecular recognition and physicochemical properties. The para-substituted (4-thien-2-ylphenyl)methanol scaffold is not functionally equivalent to its ortho or meta counterparts or to 3-thienyl derivatives [1]. For example, in the development of angiotensin II AT2 receptor agonists, the thienylphenyl scaffold was compared directly to the biphenyl scaffold, demonstrating that the specific orientation of the heteroaromatic ring significantly modulates AT1/AT2 receptor selectivity [2]. Furthermore, the electronic nature of the 2-thienyl group, with a reported σp+ constant of approximately -0.75 (compared to -0.17 for phenyl), alters the reactivity of the aromatic system in electrophilic substitution and cross-coupling [3]. Interchanging this compound with a regioisomer like (3-thien-2-ylphenyl)methanol or a structurally distinct analog such as phenyl(2-thienyl)methanol can lead to complete loss of biological target engagement or altered material properties, rendering downstream data irreproducible and wasting both synthetic effort and research funds.

Quantified Differentiation: Head-to-Head Performance Metrics for (4-Thien-2-ylphenyl)methanol Versus Key Comparators


Para-Substitution Pattern in the Thienylphenyl Scaffold Maintains AT2 Receptor Agonist Activity, in Contrast to Biphenyl Scaffold

In a direct scaffold comparison within a series of benzamide derivatives, compounds containing a para-substituted thienylphenyl group (including the structural motif of (4-thien-2-ylphenyl)methanol) were evaluated alongside analogous compounds bearing a biphenyl scaffold for their ability to act as selective AT2 receptor agonists [1]. The study concluded that the thienylphenyl scaffold is exchangeable for the biphenyl scaffold in this ligand class, demonstrating high affinity and selectivity for the AT2 receptor [1]. This indicates that the para-thienylphenyl architecture successfully mimics the spatial and electronic requirements of the biphenyl system for this specific protein target.

GPCR Pharmacology Angiotensin Receptors Medicinal Chemistry

2-Thienyl Substituent Provides Strong Electron-Donating Capability Relative to Phenyl and Other Heteroaromatics

The electronic influence of the 2-thienyl group directly attached to a phenyl ring (as in (4-thien-2-ylphenyl)methanol) has been quantified through Hammett substituent constants. The σp+ constant for the 2-thienyl group is reported as approximately -0.75 [1], whereas the corresponding σp+ constant for the phenyl group is -0.17 [2]. This indicates a significantly stronger resonance electron-donating ability for the 2-thienyl substituent.

Physical Organic Chemistry Hammett Constants Structure-Reactivity Relationships

Enhanced Lipophilicity and Modified Polar Surface Area Relative to Oxygen-Heterocyclic Analogs

The computed partition coefficient (XLogP3) for (4-thien-2-ylphenyl)methanol is 2.9 [1]. This contrasts with the lower lipophilicity typically exhibited by analogous furan derivatives; for instance, the XLogP3 of (4-(furan-2-yl)phenyl)methanol is approximately 1.9 [2]. This difference arises from the sulfur atom in the thiophene ring, which is less electronegative and more polarizable than the oxygen in furan, leading to weaker hydrogen bonding with water and increased lipophilicity.

ADME Prediction Lipophilicity Physicochemical Properties

Electrical Conductivity of Derived Polymers Validates Utility in Organic Electronics

Polymerization of the vinyl monomer derived from the 4-(2-thienyl)phenyl motif yields electrochemically-doped polymers with measurable room-temperature electrical conductivity. Specifically, a polymer containing pendant 2-[4-(2-thienyl)phenyl]-5-vinylthiophene groups exhibited a conductivity of ca. 1 × 10⁻⁷ S cm⁻¹ [1]. This value, while modest for a fully conjugated system, is characteristic of this class of non-conjugated vinyl polymers with pendant oligothiophenes.

Conducting Polymers Organic Electronics Materials Science

Optimal Application Scenarios for (4-Thien-2-ylphenyl)methanol Based on Quantified Evidence


Design and Synthesis of Selective AT2 Receptor Agonists

Based on the direct scaffold comparison evidence, (4-thien-2-ylphenyl)methanol is a preferred starting material for building libraries of AT2 receptor agonists. Its para-thienylphenyl architecture has been validated to confer high affinity and selectivity for the AT2 receptor while offering a potential differentiation from biphenyl-based clinical candidates in terms of intellectual property and pharmacokinetic profile [1].

Fine-Tuning Lipophilicity in CNS-Targeted Small Molecules

When optimizing a lead compound for central nervous system (CNS) penetration, the ~10-fold higher lipophilicity (ΔXLogP3 ≈ +1.0) of (4-thien-2-ylphenyl)methanol compared to its furan analog provides a quantifiable advantage for crossing the blood-brain barrier. This makes it a strategic choice in medicinal chemistry programs where increased membrane permeability is required without introducing a large increase in molecular weight [1].

Activated Substrate for Electrophilic Aromatic Substitution

The significantly enhanced electron-donating ability of the 2-thienyl substituent (σp+ ≈ -0.75 vs. -0.17 for phenyl) makes (4-thien-2-ylphenyl)methanol a more reactive partner in electrophilic aromatic substitution reactions, including halogenation and Friedel-Crafts alkylation/acylation [1]. This allows for milder reaction conditions and potentially higher yields in late-stage functionalization, improving synthetic efficiency.

Synthesis of Electroactive Monomers for Organic Electronics

The demonstrated ability of polymers derived from the 4-(2-thienyl)phenyl scaffold to exhibit electrical conductivity upon doping (σ ≈ 10⁻⁷ S cm⁻¹) positions (4-thien-2-ylphenyl)methanol as a valuable intermediate for constructing vinyl monomers used in the fabrication of organic electronic devices, such as polymer light-emitting diodes (PLEDs) and organic field-effect transistors (OFETs) [1].

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